(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a cyano group, a methoxy group, and a pentoxy group attached to a phenyl ring, along with a methyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base such as piperidine.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted phenyl ring with the enamide backbone using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy and pentoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The cyano group and the phenyl rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the pentoxy group.
(E)-2-cyano-3-(4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the methoxy group.
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and pentoxy groups on the phenyl ring, along with the cyano and enamide functionalities, makes (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide unique. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-13-28-21-12-11-18(15-22(21)27-3)14-19(16-24)23(26)25-20-10-7-6-9-17(20)2/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,25,26)/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQTAWFVURULC-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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